Cas no 2248349-90-6 (1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate)
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate Chemical and Physical Properties
Names and Identifiers
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- 2248349-90-6
- EN300-6525408
- 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate
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- Inchi: 1S/C17H19NO7/c1-16(2,3)24-14(21)17(4,23-5)15(22)25-18-12(19)10-8-6-7-9-11(10)13(18)20/h6-9H,1-5H3
- InChI Key: BUESEWAJLKICFK-UHFFFAOYSA-N
- SMILES: O(C(C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(C)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 349.11615195g/mol
- Monoisotopic Mass: 349.11615195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 570
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 99.2Ų
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6525408-0.05g |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate |
2248349-90-6 | 95.0% | 0.05g |
$780.0 | 2025-03-13 | |
| Enamine | EN300-6525408-0.1g |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate |
2248349-90-6 | 95.0% | 0.1g |
$817.0 | 2025-03-13 | |
| Enamine | EN300-6525408-0.25g |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate |
2248349-90-6 | 95.0% | 0.25g |
$855.0 | 2025-03-13 | |
| Enamine | EN300-6525408-0.5g |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate |
2248349-90-6 | 95.0% | 0.5g |
$891.0 | 2025-03-13 | |
| Enamine | EN300-6525408-1.0g |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate |
2248349-90-6 | 95.0% | 1.0g |
$928.0 | 2025-03-13 | |
| Enamine | EN300-6525408-2.5g |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate |
2248349-90-6 | 95.0% | 2.5g |
$1819.0 | 2025-03-13 | |
| Enamine | EN300-6525408-5.0g |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate |
2248349-90-6 | 95.0% | 5.0g |
$2692.0 | 2025-03-13 | |
| Enamine | EN300-6525408-10.0g |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate |
2248349-90-6 | 95.0% | 10.0g |
$3992.0 | 2025-03-13 |
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate
Comprehensive Analysis of 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate (CAS No. 2248349-90-6)
The compound 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate (CAS No. 2248349-90-6) is a highly specialized chemical entity with significant applications in pharmaceutical and organic synthesis. Its unique structural features, including the isoindole core and propanedioate ester functionality, make it a valuable intermediate for developing advanced materials and bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and fine chemical manufacturing.
In recent years, the demand for heterocyclic compounds like 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate has surged, driven by advancements in medicinal chemistry and biomaterials. The compound's CAS No. 2248349-90-6 is frequently searched in academic databases and patent filings, reflecting its growing relevance. Its methoxy and tert-butyl groups contribute to its stability and reactivity, enabling precise modifications for targeted applications. This aligns with current trends in green chemistry, where efficient and sustainable synthesis methods are prioritized.
One of the key advantages of 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate is its versatility in cascade reactions and multicomponent syntheses. These processes are critical for producing complex molecules with high atom economy, a topic of intense interest in organic synthesis communities. The compound's isoindol-2-yl moiety also offers opportunities for designing fluorescence probes and photocatalysts, which are widely explored in materials science and biomedical imaging.
From a commercial perspective, CAS No. 2248349-90-6 is often referenced in supplier catalogs and custom synthesis inquiries. Its propanedioate ester group is particularly noteworthy for enabling mild reaction conditions, reducing energy consumption in industrial processes. This resonates with the broader shift toward sustainable chemistry and carbon-neutral practices. Additionally, the compound's tert-butyl protection strategy is frequently discussed in forums focused on peptide synthesis and prodrug development.
In conclusion, 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-2-methylpropanedioate represents a cutting-edge solution for modern chemical challenges. Its structural complexity and functional diversity make it indispensable for researchers working on high-value intermediates and innovative material design. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing molecular engineering and therapeutic innovation.
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